molecular formula C13H11F2NO3 B2542257 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide CAS No. 1396568-08-3

3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2542257
CAS No.: 1396568-08-3
M. Wt: 267.232
InChI Key: VWNFMBHNYJCRMF-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a furan ring attached to a hydroxyethyl group, and an amide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with an appropriate amine under amide formation conditions. This reaction often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide with an appropriate hydroxyethyl halide in the presence of a base.

    Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with the benzamide derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4 (lithium aluminum hydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a carbonyl group.

    Reduction: Reformation of the hydroxyethyl group.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-butylbenzamide: Similar structure but with a butyl group instead of the hydroxyethyl and furan groups.

    2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide: Contains different substituents on the benzamide core.

Uniqueness

3,4-Difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of both the furan ring and the hydroxyethyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3/c14-10-2-1-8(5-11(10)15)13(18)16-6-12(17)9-3-4-19-7-9/h1-5,7,12,17H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNFMBHNYJCRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(C2=COC=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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